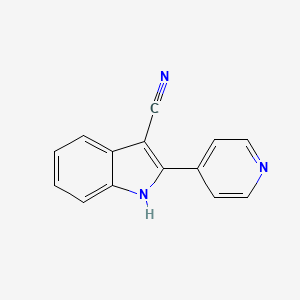

2-(Pyridin-4-YL)-1H-indole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9N3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-pyridin-4-yl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C14H9N3/c15-9-12-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-8,17H |

InChI Key |

KRAFFNKODDPQTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl 1h Indole 3 Carbonitrile and Its Structural Analogs

Strategic Approaches to the Formation of the Indole-Pyridine Linkage

The creation of the indole-pyridine scaffold, a prevalent structure in many biologically active compounds, is a key challenge in synthetic organic chemistry. Researchers have developed numerous methodologies that can be broadly categorized into multi-component reactions, which build the heterocyclic systems in a convergent manner, and cyclization-based strategies, where one ring is constructed upon an existing scaffold.

Multi-Component Reaction (MCR) Architectures

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. rsc.org These reactions are advantageous as they minimize steps, reduce waste, and allow for the rapid generation of molecular diversity. nih.gov

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine, to form an α,β-unsaturated product after dehydration. wikipedia.org This reaction serves as a frequent initiating step in tandem processes for synthesizing complex heterocyclic systems. nih.govnih.gov The initial condensation creates a reactive intermediate that can undergo subsequent intramolecular or intermolecular reactions to build the target scaffold. organic-chemistry.org The versatility of the Knoevenagel condensation allows for its application with a wide range of substrates and catalysts, including novel approaches using catalyst-free, water-mediated conditions or photochemical methods. rsc.org

A notable example of MCRs is the one-pot, four-component synthesis of indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids. This process involves the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, various aromatic aldehydes, cycloalkanones (such as cyclododecanone), and ammonium (B1175870) acetate (B1210297). nih.govnih.gov The reaction proceeds through a complex six-step tandem sequence:

Knoevenagel condensation

Nucleophilic addition to a carbonyl group

Michael addition

N-cyclization

Elimination

Air oxidation

This methodology has been shown to produce a variety of novel indole (B1671886)–cyclododeca[b]pyridine-3-carbonitrile hybrid heterocycles in excellent yields, typically ranging from 85–95%. nih.gov The initial step involves the synthesis of the 3-(1H-indol-3-yl)-3-oxopropanenitrile precursor from the corresponding indole and 2-cyanoacetic acid. nih.gov However, the reaction is generally limited to aromatic aldehydes, as it fails with aliphatic aldehydes. nih.gov

Table 1: Examples of Four-Component Tandem Synthesis of Indole-Pyridine Analogs This table is based on data from a study on the synthesis of indole–cyclododeca[b]pyridine-3-carbonitrile hybrids and showcases the versatility of the four-component reaction with different substituted starting materials.

| 3-(1H-indol-3-yl)-3-oxopropanenitrile Substituent (at Indole N1) | Aromatic Aldehyde | Cycloalkanone | Product Yield (%) | Reference |

|---|---|---|---|---|

| H | 4-Chlorobenzaldehyde | Cyclododecanone | 94 | nih.gov |

| H | 4-Methylbenzaldehyde | Cyclododecanone | 92 | nih.gov |

| H | 4-Methoxybenzaldehyde | Cyclododecanone | 90 | nih.gov |

| Methyl | 4-Chlorobenzaldehyde | Cyclododecanone | 95 | nih.gov |

| Methyl | Benzaldehyde | Cyclododecanone | 91 | nih.gov |

| Ethyl | 4-Chlorobenzaldehyde | Cyclododecanone | 93 | nih.gov |

| Ethyl | 4-Hydroxybenzaldehyde | Cyclododecanone | 88 | nih.gov |

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), are crucial reagents in the synthesis of pyridin-indole structures. Malononitrile and ethyl cyanoacetate (B8463686) are classic examples frequently employed in Knoevenagel condensations to initiate cyclization cascades. wikipedia.orgnih.gov For instance, 3-(1H-indol-3-yl)-3-oxopropanenitriles, a key starting material in some MCRs, are synthesized from indoles and 2-cyanoacetic acid, another active methylene compound. nih.gov

In other strategies, active methylene compounds like malonates or cyanoacetate can act as nucleophiles in reactions with activated pyridine-N-oxides to form substituted pyridylacetic acid derivatives, which are precursors to more complex structures. nih.gov The choice of the active methylene compound can significantly influence the reaction pathway and the final product structure.

Three-component reactions also provide an efficient route to pyridin-indole systems. One such strategy involves the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. nih.gov This reaction, catalyzed by a novel Fe3O4-derived catalyst under solvent-free conditions, produces medicinally relevant pyrazolo[3,4-b]pyridines in high yields. nih.gov

Another approach utilizes 3-acetylindole (B1664109) as a key building block. researchgate.net These compounds can participate in condensation reactions to form the core of the desired heterocyclic system. Similarly, three-component reactions of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can lead to the formation of various oxygen-containing heterocycles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrating the modularity of these synthetic designs. organic-chemistry.org

Cyclization-Based Synthesis of the Pyridine (B92270) Ring System onto Indole Scaffolds

An alternative to MCRs is the stepwise construction of the pyridine ring onto a pre-existing indole core. This approach allows for controlled and predictable synthesis, often involving intramolecular cyclization of a suitably functionalized indole derivative.

Various methods exist for the formation of a pyridine ring, including Aza-Diels-Alder reactions and transition-metal-catalyzed processes. nih.govorganic-chemistry.org For example, a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes has been developed to synthesize pyrano[3,4-b]indol-1(9H)-ones, showcasing how a new ring can be fused to the indole scaffold. acs.org In this reaction, the carboxyl group directs two successive C-H activations to facilitate the cyclization. acs.org Other strategies involve the intramolecular cyclization of intermediates formed from indole-3-carboxaldehyde (B46971) derivatives, leading to fused systems like pyrazolo[3,4-b]pyridines. researchgate.net The choice of catalyst and reaction conditions is critical in directing the regioselectivity of the cyclization and achieving the desired product.

Thorpe–Ziegler Cyclization Pathways

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, which, upon treatment with a base, forms an enamine that can be hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.comyoutube.com This reaction is conceptually related to the Dieckmann condensation. wikipedia.orgsynarchive.com The classical Thorpe reaction involves the intermolecular self-condensation of aliphatic nitriles to form enamines. wikipedia.org

For the synthesis of a 2-substituted indole-3-carbonitrile, a plausible Thorpe-Ziegler pathway would involve a precursor like 2-(cyanomethylamino)benzonitrile substituted with a pyridin-4-ylmethyl group on the nitrogen atom. Base-catalyzed intramolecular cyclization would then form the indole ring. While this method is well-established for forming carbocyclic and heterocyclic rings, its specific application for the direct synthesis of 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile is not extensively detailed in dedicated literature. chem-station.comsynarchive.com The reaction is particularly effective for creating five- to eight-membered rings. chem-station.com

Condensation Reactions with Indole-3-Carbaldehydes and Related Precursors

A common and versatile method for synthesizing derivatives of the target compound involves condensation reactions starting with indole-3-carbaldehyde. derpharmachemica.comekb.egresearchgate.net This precursor, readily prepared through methods like the Vilsmeier-Haack reaction (using POCl₃/DMF), serves as an electrophilic building block. ekb.egorgsyn.org

The general strategy involves the reaction of 1H-indole-3-carbaldehyde with an active methylene compound containing a pyridine moiety. For instance, reacting indole-3-carbaldehyde with a (pyridin-4-yl)acetonitrile derivative under Knoevenagel condensation conditions would yield an intermediate that can be further cyclized or modified. Another approach involves the condensation of indole-3-carbaldehyde with amino compounds. ekb.eg For example, a reaction with a pyridine-containing amine could lead to a Schiff base, which could then undergo further transformations to yield the desired heterocyclic system. These condensation reactions are foundational in building complex molecules from simpler, commercially available starting materials. researchgate.net

Routes Involving Functionalized Indole Derivatives (e.g., 3-(cyanoacetyl)indole)

One of the most efficient and frequently reported routes to 2-aryl-1H-indole-3-carbonitrile analogs involves the use of 3-(cyanoacetyl)indole as a key intermediate. researchgate.netrsc.org This precursor contains the necessary cyano group and an activated methylene group, making it ideal for constructing the pyridine ring through multi-component reactions. tandfonline.comnih.gov

A typical procedure is a one-pot, four-component condensation reaction involving 3-(cyanoacetyl)indole, an appropriate aldehyde (such as a substituted benzaldehyde), another active methylene compound (like malononitrile), and ammonium acetate which serves as the nitrogen source for the pyridine ring. researchgate.netnih.gov The reaction proceeds through a series of tandem events: Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization (often via air oxidation) to afford the highly substituted pyridine ring at the 2-position of the indole. nih.gov This approach allows for significant molecular diversity in the final products. researchgate.net

Table 1: Examples of Multi-component Reactions for Indole-Pyridine Hybrids

| Precursors | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield |

| 3-(Cyanoacetyl)indole, Aromatic Aldehydes, Cycloalkanones, Ammonium Acetate | None | Ethanol | Reflux, 2h | Indole-cycloalkyl[b]pyridine-3-carbonitriles | 80-95% nih.gov |

| 3-(Cyanoacetyl)indole, Aromatic Aldehydes, 3-Acetylindole, Ammonium Acetate | None | Acetic Acid | 120 °C | 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridines | N/A researchgate.net |

| 3-(Cyanoacetyl)indole, Salicylaldehyde derivatives, Ammonium Acetate | Ammonium Acetate | Ethanol/Water | Reflux | Indole-coumarin hybrids | Good researchgate.net |

| 3-(Cyanoacetyl)indole, Aromatic Aldehydes, Malononitrile, Ammonium Acetate | L-proline | Ethanol | Reflux, 1-3h | 2-Amino-6-(indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | 70-88% nih.gov |

This table presents data for the synthesis of structural analogs, illustrating the versatility of the multi-component reaction strategy.

Functionalization of Pre-formed Indole-3-carbonitriles with Pyridine Moieties

An alternative synthetic logic involves the direct functionalization of a pre-formed indole-3-carbonitrile ring system. This strategy typically requires the introduction of a reactive handle, such as a halogen atom, at the C2 position of the indole ring, followed by a cross-coupling reaction to introduce the pyridine moiety.

While direct C-H activation at the C2 position of indole-3-carbonitrile is challenging, a more controlled approach involves starting with a 2-halo-1H-indole-3-carbonitrile. This halogenated intermediate can then undergo transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com This would involve reacting the 2-halo-indole with a pyridine-4-boronic acid or its ester equivalent. nih.gov Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed for this purpose in the presence of a base like sodium bicarbonate. mdpi.com This method is highly effective for forming C-C bonds between two heterocyclic systems and has been successfully applied to the synthesis of various functionalized indole-2-carbonitriles, demonstrating its feasibility for the 3-carbonitrile isomer. nih.govmdpi.com

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency and selectivity of the synthetic routes toward this compound are highly dependent on the choice of catalytic systems and the optimization of reaction conditions.

Homogeneous and Heterogeneous Catalysis (e.g., base catalysis, metal-mediated reactions)

Both homogeneous and heterogeneous catalysts play crucial roles in the synthesis of this class of compounds.

Base Catalysis : Simple bases are fundamental in many of the key transformations. In Thorpe-Ziegler cyclizations, strong bases like alkoxides are required to deprotonate the dinitrile precursor. synarchive.com In condensation reactions and multi-component syntheses, bases such as ammonium acetate not only act as catalysts but can also serve as a reactant, providing the nitrogen atom for the pyridine ring. nih.gov Other bases like triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions to activate the reagents and neutralize acidic byproducts. beilstein-journals.orgnih.govmdpi.com

Metal-Mediated Reactions : Transition metal catalysis is indispensable, particularly for cross-coupling strategies. Palladium complexes are the most prominent, with catalysts like Pd(OAc)₂ and Pd(PPh₃)₄ being widely used in Suzuki, Heck, and Sonogashira reactions to form C-C bonds. mdpi.combeilstein-journals.orgmdpi.com Copper salts, such as CuI, often act as co-catalysts, especially in Sonogashira couplings. mdpi.com These metal-catalyzed reactions offer high efficiency and functional group tolerance. unina.it In some cases, copper catalysts like CuBr have been used for the synthesis of related nitrogen heterocycles. mdpi.com

Organocatalysis : In recent years, organocatalysis has emerged as a greener alternative. For instance, L-proline has been used to catalyze the multi-component synthesis of related pyran derivatives, suggesting its potential applicability in pyridine synthesis under milder conditions. nih.govmdpi.com

Solvent Selection and Optimization of Reaction Media

The choice of solvent and other reaction parameters such as temperature and time is critical for maximizing yield and purity.

Solvent Selection : The polarity and boiling point of the solvent can significantly influence reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) are frequently used, especially in metal-catalyzed cross-coupling and Vilsmeier-Haack reactions, due to their ability to dissolve a wide range of organic and inorganic reagents. orgsyn.orgnih.govbeilstein-journals.org Alcohols, such as ethanol, are common in condensation and multi-component reactions, often in combination with water, providing a greener reaction medium. nih.govnih.gov Toluene is another common solvent, particularly for reactions requiring higher temperatures. beilstein-journals.orgnih.gov

Optimization of Reaction Media : Researchers often screen various conditions to find the optimal parameters. This includes adjusting the temperature, which can range from room temperature for some coupling reactions to 120-130 °C for others that require significant thermal energy. nih.govmdpi.com The development of solvent-free reaction conditions, sometimes assisted by microwave irradiation, represents a significant advancement towards more sustainable chemical synthesis. mdpi.commdpi.comresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the preparation of indole derivatives. mdpi.comunina.it The optimization process often involves a systematic variation of the catalyst, base, solvent, and temperature to achieve the desired outcome efficiently. nih.govresearchgate.net

Temperature Control and Reaction Time Optimization

The precise control of temperature and reaction duration is critical in the synthesis of this compound and its analogs to maximize product formation and minimize side reactions. The optimal conditions are highly dependent on the chosen synthetic route.

For instance, in syntheses that may proceed through a Fischer indole-type cyclization, the key cyclization step is often promoted by heat. nih.gov Microwave-assisted synthesis has emerged as a valuable technique for accelerating this reaction. The use of microwave irradiation can significantly shorten reaction times from hours to minutes, as demonstrated in the synthesis of related 2-heteroaryl indoles. nih.gov

In cross-coupling reactions, such as Suzuki or Stille couplings, to introduce the pyridyl moiety at the C2 position of an indole precursor, temperature control is crucial for catalyst stability and activity. Palladium-catalyzed reactions are typically run at temperatures ranging from room temperature to reflux, depending on the specific catalyst system and substrates. For example, the Sonogashira coupling of 3-iodo-1H-indole-2-carbonitrile derivatives with terminal alkynes is often conducted at room temperature overnight to achieve good yields. nih.gov

The optimization of reaction time is equally important. In a model reaction for the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one, refluxing for 4 hours in acetonitrile (B52724) with a p-toluenesulfonic acid catalyst yielded the desired product, while prolonged reaction times could lead to degradation. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for quenching the reaction and maximizing the yield of the desired product.

A summary of typical temperature and reaction times for related syntheses is presented below:

| Reaction Type | Catalyst/Reagent | Temperature | Reaction Time | Reference |

| Fischer Indole Synthesis (Microwave) | Acid catalyst | Microwave irradiation | Minutes | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Room Temperature | Overnight | nih.gov |

| Cyclocondensation | p-TSA | Reflux | 4 hours | nih.gov |

| Iodination of Indole | I₂, KOH | 0 °C to Room Temp. | 4 hours | nih.gov |

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis are paramount for the practical application of this compound. Yield optimization involves the systematic variation of reaction parameters, including catalyst loading, solvent, and reactant stoichiometry.

In the synthesis of related indole derivatives, it has been shown that the choice of catalyst and solvent system can significantly impact the yield. For the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, a screen of various Brønsted acids and solvents revealed that p-toluenesulfonic acid in refluxing acetonitrile provided a modest yield, which was improved by switching to other conditions. nih.gov Similarly, in the preparation of functionalized 1H-indole-2-carbonitriles, yields of cross-coupling reactions were found to be moderate to good (64-90%), depending on the specific substrates and palladium catalyst used. nih.govmdpi.com

The following table illustrates the impact of different reagents on the yield of related indole syntheses:

| Starting Material | Reagents | Product | Yield | Reference |

| 1H-Indole-3-carboxaldehyde | Diammonium hydrogen phosphate (B84403), 1-nitropropane, acetic acid | Indole-3-carbonitrile | 85-95% (crude) | orgsyn.org |

| 1H-Indole-2-carbonitrile | I₂, KOH, DMF | 3-Iodo-1H-indole-2-carbonitrile | 77% | nih.gov |

| 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 4-Chlorophenyl iodide, PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 90% | mdpi.com |

For scalability, moving from a laboratory-scale synthesis (milligrams to grams) to a larger, industrial-scale production requires further optimization. Reactions that are efficient on a small scale may face challenges such as heat transfer, mixing, and purification at a larger scale. For example, a gram-scale synthesis of a model compound was successfully demonstrated to show the industrial potential of a particular catalytic system. nih.gov The choice of purification method is also a key consideration for scalability; while chromatography is common in the lab, crystallization or sublimation may be more practical for large quantities. orgsyn.org

Control of Regioselectivity and Stereochemical Outcomes in Derivative Synthesis

The synthesis of derivatives of this compound often requires precise control over the position of substituents (regioselectivity) and their spatial arrangement (stereochemistry).

Regioselectivity:

The inherent reactivity of the indole ring often directs electrophilic substitution to the C3 position. However, various strategies can be employed to achieve substitution at other positions. For instance, to introduce the pyridin-4-yl group at the C2 position, a common strategy involves the use of a pre-functionalized indole, such as a 2-haloindole, which can then undergo a palladium-catalyzed cross-coupling reaction with a suitable pyridine-containing coupling partner. thieme-connect.com The synthesis of 2-substituted indoles can be achieved with high regioselectivity using methods like the Fischer indole synthesis with an appropriately chosen ketone precursor. nih.gov

The introduction of the nitrile group at the C3 position can be accomplished through various methods. One common approach is the dehydration of an indole-3-carboxaldehyde oxime. orgsyn.org Alternatively, direct cyanation of the indole ring at the C3 position can be challenging due to the nucleophilicity of this position. A more controlled approach involves the reaction of indole-3-carbaldehyde with reagents like diammonium hydrogen phosphate in 1-nitropropane. orgsyn.org

A sequential reaction of indole-3-carbaldehyde with cyanothioacetamide has been used to construct a pyridine ring fused at the 3-position of the indole, leading to 3-(pyridin-4-yl)-1H-indole derivatives, highlighting a method for controlling regioselectivity in building complex heterocyclic systems. researchgate.net

Stereochemical Outcomes:

For derivatives of this compound that contain stereocenters, controlling the stereochemical outcome is a significant challenge. If chiral centers are introduced during the synthesis, for example, through the reduction of a double bond or the addition of a nucleophile to a carbonyl group, the reaction may produce a mixture of enantiomers or diastereomers.

The development of asymmetric synthetic methods is crucial for obtaining enantiomerically pure compounds. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. While the provided literature does not extensively detail the control of stereochemistry specifically for this compound, the principles of asymmetric synthesis would apply. For instance, in the synthesis of related heterocyclic compounds, chiral catalysts are often employed to induce enantioselectivity in key bond-forming reactions. The characterization of the stereochemistry of the final products typically requires techniques such as chiral HPLC or X-ray crystallography.

Chemical Reactivity and Derivatization Strategies of the 2 Pyridin 4 Yl 1h Indole 3 Carbonitrile Scaffold

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a key site for functionalization, possessing a lone pair of electrons that can participate in various reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent aromatic system.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically proceed via deprotonation of the N-H bond, followed by nucleophilic attack on an electrophilic reagent.

N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. Common methods employ a base to deprotonate the indole, generating an indolyl anion that then reacts with an alkyl halide or other alkylating agent. nih.govbeilstein-journals.org The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently utilized. nih.gov Alternatively, phase-transfer catalysis can be employed for milder reaction conditions. A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and propargyl bromide. nih.gov For instance, the reaction of an indole with propargyl bromide in the presence of NaH in DMF yields the corresponding N-propargylated indole. nih.gov

N-Acylation: The introduction of an acyl group at the N1 position can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or thioesters. beilstein-journals.orgnih.gov The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the indole nitrogen. While highly reactive acyl chlorides are commonly used, they may exhibit poor functional group tolerance. beilstein-journals.orgnih.gov A milder and more chemoselective alternative involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. beilstein-journals.org This method has been shown to be effective for the N-acylation of various indole derivatives. beilstein-journals.org

Table 1: Representative N-Alkylation and N-Acylation Reactions on the Indole Scaffold

| Reaction Type | Reagents and Conditions | Expected Product Substituent at N1 |

| N-Alkylation | Alkyl halide (e.g., CH₃I), NaH, DMF | Methyl |

| N-Benzylation | Benzyl bromide, K₂CO₃, Acetonitrile (B52724) | Benzyl |

| N-Propargylation | Propargyl bromide, NaH, DMF | Prop-2-yn-1-yl |

| N-Acylation | Acetyl chloride, Triethylamine (B128534), CH₂Cl₂ | Acetyl |

| N-Acylation (Thioester) | S-Methyl thioacetate, Cs₂CO₃, Xylene, 140 °C | Acetyl |

Transformations and Modifications of the Pyridin-4-yl Moiety

The pyridine (B92270) ring, being an electron-deficient aromatic system, exhibits distinct reactivity compared to the electron-rich indole nucleus.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: Pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguoanbar.edu.iqscribd.comlibretexts.org The reaction, when it occurs, typically directs the incoming electrophile to the 3- and 5-positions. quimicaorganica.orglibretexts.org The conditions required are often harsh. quimicaorganica.orgscribd.com Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalyst coordinates with the basic pyridine nitrogen, further deactivating the ring. quimicaorganica.org

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide derivative. quimicaorganica.orgyoutube.com The N-oxide group is electron-donating through resonance, thereby activating the ring, particularly at the 4-position, for electrophilic attack. quimicaorganica.orgyoutube.com After the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions, which can stabilize the negative charge of the Meisenheimer intermediate. scribd.comalmerja.comyoutube.com In the case of 2-(pyridin-4-yl)-1H-indole-3-carbonitrile, the 4-position of the pyridine ring is occupied by the indole substituent. Therefore, nucleophilic substitution would primarily be expected at the 2- and 6-positions if a suitable leaving group is present at these positions. The Chichibabin reaction, which involves amination with sodium amide, is a classic example of nucleophilic substitution on pyridine where a hydride ion acts as the leaving group. scribd.comalmerja.com

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. libretexts.org It readily reacts with acids to form pyridinium (B92312) salts. uoanbar.edu.iq This basicity can be exploited in various catalytic processes. Alkylation of the pyridine nitrogen with alkyl halides leads to the formation of quaternary N-alkylpyridinium salts. This transformation significantly alters the electronic properties of the pyridine ring, making it even more electron-deficient and susceptible to nucleophilic attack and reduction.

A key reaction involving the pyridine nitrogen is the formation of the N-oxide by oxidation, typically with agents like hydrogen peroxide or a peroxy acid. youtube.com As mentioned earlier, this modification is a powerful strategy to modulate the reactivity of the pyridine ring for subsequent functionalization. quimicaorganica.orgyoutube.com

Reactivity of the Carbonitrile Group at Indole Position C3

The carbonitrile (cyano) group at the C3 position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the indole ring system.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can lead to the formation of a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Furthermore, the carbonitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can yield tetrazole derivatives. The carbonitrile group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to afford ketones after hydrolysis of the intermediate imine.

Table 3: Potential Transformations of the C3-Carbonitrile Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group at C3 |

| Hydrolysis (to Amide) | H₂SO₄ (conc.), H₂O | Carboxamide |

| Hydrolysis (to Acid) | NaOH (aq.), Heat, then H₃O⁺ | Carboxylic acid |

| Reduction (to Amine) | LiAlH₄, THF, then H₂O | Aminomethyl |

| Reaction with Grignard | RMgX, Ether, then H₃O⁺ | Ketone (COR) |

| Cycloaddition (with azide) | NaN₃, NH₄Cl, DMF | 5-Substituted tetrazole |

Hydrolysis and Amidation of the Nitrile Functionality

The carbonitrile (cyano) group at the 3-position of the indole ring is a key functional handle that can be readily converted into other valuable functional groups, primarily the carboxamide and carboxylic acid moieties. This transformation is typically achieved through hydrolysis under either acidic or basic conditions.

Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. This initially forms an imidic acid intermediate, which then tautomerizes to the more stable amide. Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid. Basic hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to yield the amide. Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt upon extended reaction or heating, which upon acidic workup, provides the carboxylic acid.

A common method for the direct conversion of nitriles to amides involves controlled hydrolysis. For instance, various indole-2-carboxamides have been synthesized from their corresponding nitriles through reaction with hydrogen peroxide in the presence of a base. While a specific example for this compound is not detailed in the reviewed literature, this general methodology is widely applicable to aryl nitriles.

| Reactant | Reagents and Conditions | Product | Notes |

| This compound | H2SO4 (conc.), H2O, heat | 2-(Pyridin-4-yl)-1H-indole-3-carboxamide | Partial hydrolysis to the amide. |

| This compound | 1. NaOH, H2O, heat; 2. H+ | 2-(Pyridin-4-yl)-1H-indole-3-carboxylic acid | Complete hydrolysis to the carboxylic acid. |

Nucleophilic Additions to the Carbonitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions provide a powerful tool for introducing diverse functionalities onto the indole scaffold.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon nucleophiles that readily add to nitriles. masterorganicchemistry.comlu.se The initial addition results in the formation of an imine anion, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.comlu.se This two-step process allows for the synthesis of 3-acyl-2-(pyridin-4-yl)-1H-indole derivatives. The choice of the Grignard or organolithium reagent determines the nature of the R group in the resulting ketone.

| Reactant | Reagent | Intermediate | Final Product |

| This compound | 1. CH3MgBr; 2. H3O+ | Imine | 3-Acetyl-2-(pyridin-4-yl)-1H-indole |

| This compound | 1. PhLi; 2. H3O+ | Imine | 3-Benzoyl-2-(pyridin-4-yl)-1H-indole |

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding a 3-(aminomethyl)-2-(pyridin-4-yl)-1H-indole. Milder reducing agents may allow for the isolation of the intermediate imine or aldehyde after hydrolysis. chemistrysteps.com

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles and is often catalyzed by various reagents, including zinc salts or facilitated by continuous-flow microreactors for safety and efficiency. scispace.comorganic-chemistry.org The reaction of this compound with sodium azide (B81097) would be expected to yield 5-[2-(pyridin-4-yl)-1H-indol-3-yl]-1H-tetrazole.

Ring-Opening and Rearrangement Pathways

While the indole ring is generally stable, under certain conditions, derivatives can undergo ring-opening or rearrangement reactions. For instance, an unusual transformation of indoles to pyrazoles via an aromatic ring-opening strategy has been developed, involving the C2-N1 bond opening and concomitant cyclization. nih.gov Although not specifically reported for this compound, this indicates the potential for such transformations under specific Lewis acidic conditions.

Photochemically mediated ring expansion of indoles using chlorodiazirines has also been reported to yield quinolinium salts. nih.gov Furthermore, the rearrangement of spiro[2H-1-benzopyran-2,2'-[2H]indoles] to pyrrolo[1,2-a]indole derivatives has been observed upon heating with a base, showcasing the potential for complex skeletal rearrangements in related indole systems. lu.se The applicability of these specific ring-opening and rearrangement pathways to the this compound scaffold would require dedicated investigation.

Derivatization for Scaffold Diversification

The this compound scaffold can be further diversified by targeting the pyridine and indole rings, as well as by transforming the nitrile into other functional groups that can undergo subsequent reactions.

One notable strategy involves the conversion of the pyridine ring to a thioxopyridine analog. This can be achieved by reacting a precursor, such as a 2-chloropyridine (B119429) derivative, with a sulfur source like phosphorus pentasulfide or thiourea. The resulting thioxopyridine can then undergo S-alkylation with various electrophiles to introduce a wide range of substituents. For example, the reaction of 5-acetyl-1,2-dihydro-4(1H-indol-3-yl)-6-methyl-2-thioxopyridine-3-carbonitrile with alkyl halides leads to the formation of the corresponding S-alkylated thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com This approach allows for significant diversification of the scaffold at the pyridine moiety.

| Thioxopyridine Derivative | Alkylating Agent | Product |

| 2-Thioxopyridine-3-carbonitrile analog | Methyl iodide | 2-(Methylthio)pyridine-3-carbonitrile analog |

| 2-Thioxopyridine-3-carbonitrile analog | Ethyl bromoacetate | Ethyl 2-((3-cyano-2-pyridinyl)thio)acetate analog |

Furthermore, the indole nitrogen can be alkylated or arylated, and the indole and pyridine rings can undergo electrophilic aromatic substitution reactions, although the regioselectivity of such reactions would be influenced by the existing substituents.

Structure Activity Relationship Sar Investigations of 2 Pyridin 4 Yl 1h Indole 3 Carbonitrile Analogs

Influence of Substituents on the Indole (B1671886) Moiety

The indole ring is a common feature in many biologically active compounds, and its substitution pattern can dramatically alter a molecule's interaction with its biological target. mdpi.com Both electronic and steric factors, as well as substitutions at the N1-position, play significant roles.

Electronic Effects of Indole Ring Substitution (e.g., electron-donating vs. electron-withdrawing groups)

The electronic nature of substituents on the indole ring can significantly modulate the biological activity of 2-(pyridin-4-yl)-1H-indole-3-carbonitrile analogs. The introduction of electron-withdrawing or electron-donating groups alters the electron density of the indole system, which can affect binding affinity to target proteins.

Research on related indole derivatives has shown that halogen substitution can enhance potency. For instance, in a series of 2-carboxy-1H-indole-3-propionic acid derivatives, compounds with electron-withdrawing groups like dichloro and dibromo at the 4- and 6-positions were found to be potent agonists for the GPR17 receptor. mdpi.com Specifically, the 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid analog demonstrated slightly higher potency than its dichloro counterpart, suggesting that the type and position of the halogen can fine-tune activity. mdpi.com

Similarly, studies on other indole-containing compounds revealed that fluorine-substituted derivatives were more potent than those with chlorine. researchgate.net The introduction of a methoxy (B1213986) group, an electron-donating substituent, at position 7 of the indole ring was found to be the most favorable for activity in one series of compounds. researchgate.net Conversely, substitution at the 4-position of the indole ring was the least favorable, indicating a complex interplay between electronics and positional effects. researchgate.net

| Substitution on Indole Ring | Nature of Substituent | Position(s) | Observed Effect on Biological Activity | Reference |

| Dichloro | Electron-withdrawing | 4,6 | Potent activity | mdpi.com |

| Dibromo | Electron-withdrawing | 4,6 | Similar or slightly higher potency than dichloro analog | mdpi.com |

| Fluoro | Electron-withdrawing | Multiple | More potent than chloro derivatives | researchgate.net |

| Methoxy | Electron-donating | 7 | Most favorable for activity | researchgate.net |

| Various | - | 4 | Least favorable for activity | researchgate.net |

Steric Effects of Indole Ring Substitution

Steric hindrance, which relates to the size and spatial arrangement of substituents, is another critical factor in the SAR of indole analogs. The bulkiness of a group can prevent the molecule from adopting the optimal conformation for binding to its target.

Studies have shown that the position of a substituent on the indole ring is crucial, which is often a reflection of steric constraints within the target's binding site. For example, research indicated that substitution at position 4 of the indole ring was the least favorable for biological activity, whereas substitution at position 7 was the most favorable. researchgate.net This suggests that the binding pocket may be more accommodating of substituents at the 7-position and that steric bulk at the 4-position may lead to a loss of interaction.

Role of the N1-Substituent on Biological Interactions

The nitrogen atom at the N1 position of the indole ring is a key site for modification. The substituent at this position can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds.

In many cases, the N-H of the indole acts as a crucial hydrogen bond donor for binding to a biological target. nih.gov However, N-substitution is a common strategy to explore new binding interactions or to block metabolism. For instance, the synthesis of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile and 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives demonstrates the feasibility of introducing substituents at the N1 position. mdpi.com

The nature of the N1-substituent can have a profound impact on activity. Studies on the synthesis of indoles from pyridinium (B92312) salts showed that the degree of transamination and the yield of the final indole product are dependent on the character of the alkyl group attached to the nitrogen atom. wikipedia.org While methylamine (B109427) gave a high yield of the corresponding N-methylindole, bulkier groups like tert-butylamine (B42293) resulted in significantly lower yields, indicating that steric bulk at the N1 position can be detrimental. wikipedia.org However, in some cases, increased nucleophilicity of the amine used for substitution could overcome some steric hindrance, as seen with isopropylamine (B41738) and sec-butylamine. wikipedia.org

| N1-Substituent | Effect on Indole Formation/Activity | Plausible Reason | Reference |

| Methyl | High yield (60%) | Low steric hindrance | wikipedia.org |

| n-Butyl | Moderate yield (23-26%) | Increased steric hindrance | wikipedia.org |

| Isopropyl | Higher yield (35-41%) | Greater nucleophilicity outweighs steric hindrance | wikipedia.org |

| tert-Butyl | Low yield (3%) | Significant steric hindrance | wikipedia.org |

| Benzyl (B1604629) | Synthetically incorporated | Allows for further derivatization | mdpi.com |

| Propargyl | Synthetically incorporated | Allows for further derivatization via coupling reactions | mdpi.com |

Impact of Pyridine (B92270) Ring Modifications

The pyridine ring serves as a crucial interaction domain in many bioactive molecules, often acting as a hydrogen bond acceptor. Modifications to this ring, including the position of its attachment to the indole and the introduction of various substituents, are key strategies in drug design. uni.lu

Positional Isomerism of Pyridine Attachment (e.g., 2-, 3-, or 4-pyridyl)

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) dictates the vector of its hydrogen-bonding capabilities and its electronic properties, which can lead to significant differences in biological activity. While direct comparative studies on 2-, 3-, and 4-pyridyl isomers of 2-pyridyl-1H-indole-3-carbonitrile are not extensively detailed in the available literature, the principles of positional isomerism are well-established in medicinal chemistry. nih.gov

The basicity and electron-withdrawing nature of the pyridine ring are modulated by the nitrogen's position relative to the point of attachment. A 4-pyridyl substituent, as in the parent compound, places the nitrogen atom in a position to act as a strong hydrogen bond acceptor. In contrast, a 2-pyridyl or 3-pyridyl isomer would present this acceptor at a different angle, potentially altering the binding mode or preventing key interactions. For example, in a study of pyridyl-substituted indolines as aldosterone (B195564) synthase inhibitors, both 3-pyridyl and 4-pyridyl analogs were synthesized and showed potent inhibition, indicating that both isomers could be accommodated by the target enzyme. nih.gov However, subtle changes in activity are often observed. A review of pyridine carboxylic acid isomers highlighted that substitution at the 2-position of the pyridine ring is a notable trend in recently approved drugs. nih.gov This underscores the importance of exploring all positional isomers during lead optimization.

Substituent Effects on the Pyridine Ring (e.g., halogenation, aryl substitution)

Adding substituents to the pyridine ring is a powerful method to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

In a study of 4-aryl-6-indolylpyridine-3-carbonitrile derivatives, the electronic effect of substituents on the 4-aryl ring played a critical role in the reaction yield and, by extension, the properties of the final compounds. nih.gov Furthermore, modifying the C2 position of the pyridine ring by replacing an oxo group with an ethylene-1,2-diamine moiety significantly enhanced the anti-proliferative activity of the compounds. nih.gov This suggests that introducing a basic, flexible chain at this position can lead to favorable interactions with the biological target.

Studies on other pyridine-containing scaffolds further illustrate these principles. For epibatidine (B1211577) analogs, substitutions on the pyridine ring had marked effects on affinity and selectivity for nicotinic receptors. acs.org A fluoro analog showed greater affinity for β2-containing receptors, while a bromo analog had greater affinity for β2- than β4-containing receptors. acs.org This demonstrates how halogenation can be used to modulate selectivity. In a series of pyridine-3-sulfonamides, the electron-withdrawing nature of the pyridine ring was shown to increase the acidity of the sulfonamide group, a key factor for its inhibitory activity.

| Pyridine Ring Modification | Position | Effect on Biological Activity | Reference |

| Ethylene-1,2-diamine substitution | C2 | Significantly elevated anti-proliferative activity | nih.gov |

| Fluoro substitution | - | Altered receptor subtype affinity | acs.org |

| Bromo substitution | - | Altered receptor subtype affinity | acs.org |

| Aryl substitution | C4 | Electronic effects of substituents on the aryl ring were critical | nih.gov |

Contribution of the Carbonitrile Group to Molecular Recognition and Activity

The carbonitrile (cyano) group at the 3-position of the indole ring is a significant feature in the molecular architecture of this compound and its analogs. This group, though small, exerts a powerful influence on the compound's electronic properties and its ability to form key interactions with biological targets. The linear geometry and the strong dipole moment of the nitrile group, with its electron-rich nitrogen atom, allow it to act as a potent hydrogen bond acceptor.

In studies of related heterocyclic compounds, functional groups capable of similar electronic interactions, such as the carbonyl group, have been identified as probable sites for receptor attachment. researchgate.net The carbonitrile group can be considered a bioisostere of a carbonyl or other polar groups, engaging in dipole-dipole or hydrogen bonding interactions within a receptor's binding pocket.

Identification of Key Pharmacophores and Structural Determinants for Biological Target Engagement

A pharmacophore model for this class of compounds can be defined by three primary features: the 1H-indole ring, the 4-pyridyl moiety, and the 3-carbonitrile group. Each of these components plays a crucial role in molecular recognition and binding to target proteins.

The 1H-Indole Core: The indole nucleus often serves as a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) in a protein's active site. acs.org The indole N-H group is a critical hydrogen bond donor, providing a key anchor point for the ligand to the protein.

The Pyridin-4-yl Group: The pyridine ring is a key structural element. Its nitrogen atom acts as a hydrogen bond acceptor. In studies of analogous 4-pyridyl compounds designed as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, this nitrogen was found to be crucial for interacting with specific amino acid residues, such as Arginine (Arg343). nih.gov The orientation of this pyridine ring is a determining factor for potency.

The Carbonitrile Group: As discussed previously, this group primarily functions as a hydrogen bond acceptor, contributing to the specificity and strength of the ligand-receptor interaction.

Research on related pyrazolo[4,3-c]pyridines has shown that targeting hydrophobic pockets and engaging in π-stacking interactions are key determinants for binding. acs.org For the this compound scaffold, the combination of the indole and pyridine rings provides opportunities for such interactions, while the strategically placed hydrogen bond donor (indole N-H) and acceptors (pyridine N and carbonitrile N) form a specific pattern for target engagement.

The table below summarizes the activity of some 2,3-disubstituted 4-pyridyl analogs that share key pharmacophoric features with the title compound, highlighting their potency as IDO1 inhibitors.

| Compound | Key Features | Cellular Activity | Metabolic Stability | Reference |

| 21 | 4-Pyridyl, Cyclohexane replacement for quinoline | Potent | Poor | nih.gov |

| 22 | 4-Pyridyl, ortho substitution, cis isomer | Single-digit nanomolar | Very Poor | nih.gov |

| 23 | 4-Pyridyl, ortho substitution, cis isomer | Single-digit nanomolar | Very Poor | nih.gov |

Conformational Flexibility and its Implications for SAR

Computational modeling and conformational analysis of structurally related molecules have been used to predict favorable binding conformations. researchgate.net For instance, in the development of IDO1 inhibitors, docking studies revealed that different isomers (e.g., cis and trans isomers of cyclohexane-containing analogs) adopt distinct low-energy conformations, with only some being conducive to binding. nih.gov Specifically, certain conformers were predicted to bind well, while others were not, highlighting the importance of pre-organizing the molecule into an active conformation. nih.gov

Studies on 4-pyridyl analogs showed that the torsional energy minima corresponding to the active conformation were a key consideration in their design. nih.gov The presence of certain substituents could bias the molecule towards a favored or disfavored conformation. For example, ortho substitution on an aryl ring was found to favor a cis isomeric conformation that was identified as the active one. nih.gov This demonstrates that controlling the conformational flexibility, often through strategic substitution, is a powerful tool in optimizing the biological activity of this class of compounds.

Lack of Published Research Hinders Computational Analysis of this compound

Despite a comprehensive search of available scientific literature and chemical databases, detailed computational and molecular modeling studies specifically focused on the chemical compound This compound are not presently available. As a result, the creation of a detailed scientific article based on the requested outline is not possible at this time.

The inquiry sought an in-depth analysis covering molecular docking simulations and Density Functional Theory (DFT) calculations for this specific indole derivative. This included highly particular topics such as the prediction of binding modes, calculation of binding energies, ligand-protein interaction profiling, geometric optimization, and the elucidation of reaction mechanisms.

The absence of such specific data in the public domain makes it impossible to generate a scientifically accurate and informative article that adheres to the strict, detailed outline provided. The required information for subsections on binding affinities, conformational preferences within active sites, ligand-protein interactions, electronic structure characterization, and reaction mechanisms for this particular compound does not appear to have been published.

Therefore, until research focusing on the computational chemistry and molecular modeling of this compound is conducted and published, a comprehensive article on this subject cannot be written.

Computational Chemistry and Molecular Modeling of 2 Pyridin 4 Yl 1h Indole 3 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Data for Structural Confirmation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a crucial step in the structural confirmation of newly synthesized compounds by comparing calculated spectra with experimental results.

The process typically involves optimizing the molecule's geometry at a suitable level of theory, followed by calculations to determine NMR chemical shifts and vibrational frequencies. github.io For NMR predictions, various functionals and basis sets can be employed, with methods like WP04 often being optimized for predicting ¹H shifts in specific solvents. github.io The calculated chemical shifts (δ) for both ¹H and ¹³C nuclei and the vibrational frequencies (ν) for IR spectroscopy can then be tabulated. While specific computational studies for 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile are not widely published, the expected spectral data can be inferred from its constituent functional groups and the analysis of related structures. rsc.orgyoutube.com

Table 1: Predicted Spectroscopic Data for this compound This interactive table outlines the theoretically expected spectroscopic signals. Users can sort the data by signal type, atom/bond, and expected chemical shift or frequency to better understand the structural components.

| Spectroscopy Type | Atom/Bond | Signal Type | Expected Chemical Shift (δ) / Frequency (ν) | Notes |

| ¹H NMR | Indole (B1671886) N-H | Singlet (broad) | 11.0-12.0 ppm | Exchangeable with D₂O. youtube.com |

| ¹H NMR | Pyridine (B92270) H-2', H-6' | Doublet | 8.6-8.8 ppm | Protons adjacent to pyridine nitrogen. |

| ¹H NMR | Pyridine H-3', H-5' | Doublet | 7.6-7.8 ppm | |

| ¹H NMR | Indole H-5, H-6 | Multiplet | 7.2-7.5 ppm | Aromatic protons on the benzene (B151609) ring of indole. |

| ¹H NMR | Indole H-7 | Multiplet | 7.7-7.9 ppm | Deshielded proton adjacent to the indole nitrogen. rsc.org |

| ¹H NMR | Indole H-4 | Multiplet | 7.5-7.7 ppm | |

| ¹³C NMR | C≡N | Carbonitrile | 115-120 ppm | |

| ¹³C NMR | Indole C-3 | Quaternary | ~100 ppm | Carbon bearing the nitrile group. rsc.org |

| ¹³C NMR | Indole C-2 | Quaternary | ~140 ppm | Carbon attached to the pyridine ring. |

| ¹³C NMR | Pyridine C-4' | Quaternary | ~145 ppm | Carbon attached to the indole ring. |

| ¹³C NMR | Pyridine C-2', C-6' | Aromatic CH | ~150 ppm | |

| ¹³C NMR | Indole C-7a | Quaternary | ~137 ppm | Bridgehead carbon. |

| IR | N-H Stretch | Sharp/Broad | 3300-3500 cm⁻¹ | Indole N-H group. |

| IR | C-H Stretch (Aromatic) | Sharp | 3000-3100 cm⁻¹ | |

| IR | C≡N Stretch | Sharp, Medium | 2220-2260 cm⁻¹ | Characteristic nitrile absorption. |

| IR | C=C, C=N Stretch | Multiple Bands | 1400-1650 cm⁻¹ | Aromatic and heteroaromatic ring vibrations. mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be applicable to understand its conformational flexibility, solvation effects, and its dynamic interactions within a biological target's binding site.

In Silico Prediction of Biological Target Affinities and Selectivity

A critical step in drug discovery is identifying the biological targets of a compound. In silico target fishing, also known as inverse virtual screening, is a computational strategy that docks a molecule of interest against a large library of protein structures to predict potential binding partners. nih.govunipi.it This approach helps to elucidate a compound's mechanism of action, predict potential off-target effects, and identify opportunities for drug repurposing. unipi.itresearchgate.net

For derivatives of this compound, numerous docking studies have been performed to predict their binding affinities and selectivity against various enzymes and receptors implicated in diseases like cancer and microbial infections. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy between the ligand and the protein. A more negative score typically indicates a stronger predicted interaction. Research on related pyridine-3-carbonitrile (B1148548) and indole scaffolds has identified several potential targets. researchgate.netbohrium.comnih.govresearchgate.net

Table 2: Predicted Biological Targets for Indole and Pyridine-3-Carbonitrile Derivatives from Docking Studies This interactive table summarizes potential biological targets identified for compounds structurally related to this compound. Users can filter by compound class or target to explore the predicted bioactivities.

| Compound Class | Biological Target | PDB ID | Best Docking Score (kcal/mol) | Reference |

| Pyridine-3-carbonitrile derivatives | Dihydrofolate Reductase (DHFR) | Not Specified | > -8.0 (for compound 4d) | researchgate.net |

| Pyridine-3-carbonitrile derivatives | Tyrosinase | Not Specified | Not Specified | researchgate.net |

| Pyridine-3-carbonitrile derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Not Specified | bohrium.comresearchgate.net |

| Indole-incorporated pyridine derivatives | 4ATK | 4ATK | -11.6 | digitellinc.com |

| Indole derivatives | Cytochrome c peroxidase | Not Specified | Not Specified | nih.gov |

| Indole derivatives | SARS CoV 3CLpro | 1UK4 / 6XHO | Not Specified | nih.gov |

| Indole-based scaffolds | Microbial Enzymes | Not Specified | High Binding Affinity Reported | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of novel compounds, thereby guiding the synthesis of more potent analogues.

For a series of derivatives of this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as steric (e.g., molar refractivity), electronic (e.g., dipole moment), or topological, among others. A statistical method, such as multiple linear regression (MLR), is then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values). rsc.orgresearchgate.net

Studies on related indole and pyridine derivatives have successfully employed QSAR to understand the structural requirements for various biological activities, including antioxidant, vasorelaxant, and β₃-adrenergic agonistic effects. nih.govrsc.orgmdpi.com For example, a 2D-QSAR study on pyridine-3-carbonitriles identified key descriptors that influence their vasorelaxant activity, leading to a predictive model. rsc.org Similarly, QSAR models for indole derivatives have been developed to predict their inhibitory activity against targets like the SARS CoV 3CLpro enzyme. nih.gov These models provide valuable insights into which molecular properties should be modified to enhance the desired biological effect.

X-ray Crystallography for Structural Validation and Computational Model Refinement

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its solid state. This experimental data is the gold standard for validating the computationally derived geometries and for refining molecular models. The precise bond lengths, bond angles, and dihedral angles obtained from crystallography are essential for confirming the stereochemistry and conformation of a compound.

While the crystal structure for this compound itself has not been reported, several structures of its complex derivatives have been solved. These structures reveal key geometric features, such as the planarity of the ring systems and the relative orientations of the various substituent groups. For instance, in related compounds, the crystal structure often features intermolecular hydrogen bonds, such as N—H···N interactions, which link molecules into dimers or chains, forming specific ring motifs like R₂²(16). nih.govnih.govresearchgate.net This information is crucial for understanding intermolecular interactions in the solid state and can provide insights into potential interactions in a biological binding site.

Table 3: Crystallographic Data for Derivatives of this compound This interactive table presents key crystallographic parameters from published structures of related compounds. Users can compare cell parameters, space groups, and key structural motifs across different derivatives.

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angles (°) | Key Interactions | Reference |

| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | C₂₆H₁₆ClN₃ | Monoclinic | P2₁/n | Pyridine/Phenyl: 18.52, Pyridine/Chlorobenzene: 48.97, Pyridine/Indole: 21.20 | N—H···N hydrogen bonds forming R₂²(16) loops. | nih.gov |

| 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | C₂₄H₁₄BrN₃S | Monoclinic | P2₁/c | Pyridine/Thiophene: 9.37, Pyridine/Indole: 21.90, Pyridine/Bromobenzene: 69.01 | N—H···N hydrogen bonds (R₂²(16) loops), C—H···π and π–π stacking. | nih.gov |

| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | C₂₇H₁₉N₃O | Orthorhombic | Pbca | Pyridine/Indole: 33.60, Pyridine/Phenyl: 25.28, Pyridine/Methoxybenzene: 49.31 | N—H···N hydrogen bonds (R₂²(16) loops), C—H···π and π–π stacking. | researchgate.net |

| 6-(1H-Indol-3-yl)-4-phenyl-2,2′-bipyridine-5-carbonitrile | C₂₅H₁₆N₄ | Triclinic | P-1 | Pyridine/Pyridine: 0.92, Pyridine/Indole: 23.61, Pyridine/Phenyl: 56.51 | N—H···N hydrogen bonds (R₂²(16) loops), π–π contacts. | nih.gov |

Mechanistic Biological Investigations of 2 Pyridin 4 Yl 1h Indole 3 Carbonitrile and Its Derivatives

Enzymatic Inhibition Mechanisms

The therapeutic potential of 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile and its derivatives stems from their ability to interact with and modulate the activity of various key enzymes involved in pathological processes. These interactions are fundamental to their biological effects, and understanding the specific mechanisms of enzyme inhibition is crucial for their development as therapeutic agents. The core structure, which combines a pyridine (B92270) ring and an indole-3-carbonitrile moiety, serves as a versatile scaffold for designing potent and selective inhibitors for a range of enzyme targets.

Kinase Inhibition Profiles (e.g., DYRK1A, DYRK1B, CLK1, GSK-3)

Derivatives of the indole-3-carbonitrile scaffold have been identified as potent inhibitors of several protein kinases, particularly within the CMGC group, which includes dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), cdc2-like kinases (CLKs), and glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov The dysregulation of these kinases is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease and cancer. nih.gov

The development of these inhibitors often utilizes fragment-based drug design, starting from a template like 7-chloro-1H-indole-3-carbonitrile. nih.gov By modifying this core fragment, researchers have designed and synthesized series of indole-3-carbonitriles that show significant inhibitory activity. For instance, certain derivatives have emerged as highly potent inhibitors of DYRK1A, an enzyme linked to Down syndrome and Alzheimer's disease. nih.gov These compounds have demonstrated double-digit nanomolar inhibitory concentrations (IC₅₀) in vitro and have shown activity in cell-based assays. nih.gov

A notable aspect of some indole-3-carbonitrile derivatives is their selectivity. While targeting DYRK1A, compounds have been developed that show considerable selectivity against the closely related DYRK1B and CLK1 kinases, which is a critical factor in minimizing off-target effects. nih.gov For example, the compound KuFal194, an indolo[3,2-c]quinoline derivative, has an IC₅₀ of 6 nM against DYRK1A and displays good selectivity over DYRK1B and CLK1. nih.gov The development of such selective inhibitors highlights the potential of the indole-3-carbonitrile scaffold in targeting specific kinase-driven pathologies. nih.gov

Table 1: Kinase Inhibition Profile of Selected Indole (B1671886) Derivatives

| Compound/Class | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Reference |

| Indole-3-carbonitrile Derivatives | DYRK1A | Double-digit nanomolar | Active in cell culture assays | nih.gov |

| KuFal194 (Indoloquinoline) | DYRK1A | 6 | Good selectivity vs. DYRK1B, CLK1 | nih.gov |

| EHT 5372 | DYRK1A | - | Inhibits cellular tau phosphorylation | nih.gov |

Oxidase Enzyme Modulation (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout and other related conditions. nih.gov Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing these disorders. nih.gov

Research into novel XO inhibitors has explored a variety of heterocyclic compounds, including those with indole and pyridine structures. nih.gov Derivatives of 1H-indole-3-carbonitrile, specifically 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles, have been synthesized and evaluated as non-purine XO inhibitors for treating hyperuricemia. nih.gov Furthermore, pyridine derivatives have also been investigated as potent xanthine oxidase inhibitors, with some compounds achieving IC₅₀ values in the nanomolar range. nih.gov The design of these inhibitors often targets the active site of the enzyme, which contains a molybdenum cofactor. nih.gov

Table 2: Xanthine Oxidase Inhibition by Heterocyclic Derivatives

| Compound Class | Specific Derivative Example | IC₅₀ (µM) | Therapeutic Target | Reference |

| Indole-3-carbonitrile | 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles | Not specified | Hyperuricemia | nih.gov |

| Phenylpyrimidine | 2-(4-alkoxy-3-cyano)phenylpyrimidine derivative (Compound 34) | 0.046 | Hyperuricemia | nih.gov |

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Alpha-glucosidase and α-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.commdpi.com Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia, a hallmark of type 2 diabetes. mdpi.com

Various indole derivatives have demonstrated significant inhibitory activity against these glycosidases. For instance, a series of 3,3-di(indolyl)indolin-2-ones showed promising results, with some compounds exhibiting higher α-glucosidase inhibition and desirably lower α-amylase inhibition compared to the standard drug, acarbose. nih.gov This differential inhibition is advantageous as it may reduce the gastrointestinal side effects associated with strong α-amylase inhibition. nih.gov Molecular docking studies suggest that these indole derivatives can effectively bind to the active sites of both enzymes. nih.gov Other heterocyclic structures, such as imidazole-thiones and triazole-thiols, have also been reported as potent inhibitors of both α-glucosidase and α-amylase, with some showing competitive or non-competitive inhibition mechanisms. nih.gov

Table 3: Glycosidase Inhibition by Indole and Heterocyclic Derivatives

| Compound Class | Enzyme Target | Inhibition Profile | Mechanism | Reference |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Higher than acarbose | - | nih.gov |

| 3,3-di(indolyl)indolin-2-ones | α-Amylase | Lower than acarbose | - | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Glucosidase & α-Amylase | Reversible, non-competitive | Ki = 3.5 & 6.5 x 10⁻⁵ M | nih.gov |

| 4,5-diphenyl-1,2,4-triazole-3-thione | α-Glucosidase & α-Amylase | Reversible, competitive & non-competitive | Ki = 10⁻⁵ M magnitude | nih.gov |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that plays a crucial role in gene regulation by removing methyl groups from histones. Its overexpression is linked to the development and progression of various cancers, making it an attractive target for anticancer drug development. nih.gov

The indole ring is a recognized scaffold in the design of LSD1 inhibitors. nih.gov The structural features of this compound, containing both indole and pyridine moieties, align with the characteristics of known nitrogen-containing heterocyclic LSD1 inhibitors. nih.gov For example, 3-(piperidin-4-ylmethoxy) pyridine derivatives have shown potent LSD1 inhibitory activity, with Ki values as low as 29 nM. nih.gov These compounds can increase histone methylation in cells and inhibit the proliferation of cancer cells. nih.gov The development of LSD1 inhibitors is an active area of research, with several compounds in clinical investigation. nih.govdelveinsight.com The inhibition of LSD1 represents a promising therapeutic strategy, and the indole-pyridine scaffold is well-suited for the design of new agents in this class. nih.gov

Table 4: LSD1 Inhibition by Pyridine and Indole-Related Scaffolds

| Compound Class | Specific Derivative Example | Potency | Cellular Effect | Reference |

| Pyridine Derivatives | 3-(piperidin-4-ylmethoxy) pyridine derivative (Compound 11) | Ki = 29 nM | Increases H3K4 methylation | nih.gov |

| Indole Skeleton | Melatonin | - | Hindered oral cancer cell proliferation | nih.gov |

| Pyrimidine Derivatives | 2-aminopyrimidine derivative (Compound 19) | IC₅₀ = 0.89 µM | Significant selectivity over MAO-A/B | nih.gov |

Cytochrome P450 17A1 (CYP17A1) Inhibition

Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the steroidogenic pathway, responsible for producing androgens. mdpi.comnih.gov As such, it is a key target in the treatment of hormone-dependent cancers like prostate cancer. mdpi.comtandfonline.com Inhibitors of CYP17A1, such as abiraterone, aim to block androgen synthesis. tandfonline.com

Recent studies have focused on developing novel, non-steroidal CYP17A1 inhibitors, with pyridine-indole hybrids emerging as a particularly promising class. tandfonline.comnih.gov Research has shown that compounds combining a pyridine ring and an indole nucleus can be potent inhibitors of CYP17A1's enzymatic activity. mdpi.comtandfonline.com In one study, a di-cyano derivative of a pyridine-indole scaffold demonstrated greater potency against CYP17A1 than abiraterone. tandfonline.com Another study highlighted a derivative, compound 11, with an exceptionally high potency (IC₅₀ = 4 nM). nih.gov The pyridine nitrogen is often crucial for coordinating with the heme iron in the enzyme's active site, which is a key aspect of the inhibition mechanism. mdpi.comscbt.com

Table 5: CYP17A1 Inhibition by Pyridine-Indole Hybrids

| Compound | IC₅₀ | Potency Comparison | Key Structural Feature | Reference |

| Di-cyano derivative | Not specified | More potent than abiraterone | Pyridine-indole scaffold | tandfonline.com |

| Compound 11 | 4 nM | Highly potent | Pyridine-indole hybrid | nih.gov |

| Compound 14 | Not specified | Template for further development | Pyridine-indole hybrid | nih.gov |

Glutathione (B108866) S-transferase (GST) Enzyme Modulation

Glutathione S-transferases (GSTs) are a family of enzymes central to cellular detoxification. nih.govnih.gov They catalyze the conjugation of glutathione to a wide range of electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov The modulation of GST activity can have significant implications for drug metabolism and cellular protection against oxidative stress. nih.gov

While direct studies on the modulation of GST by this compound are not extensively detailed in the provided context, the indole-3-carbonitrile scaffold is a subject of broad biological evaluation. nih.gov The pleiotropic functions of GSTs, including their role in regulating kinase signaling pathways, make them a potential, albeit less explored, target for indole-based compounds. nih.gov The expression and activity of GSTs can be influenced by various factors, including diet, and are dependent on genetic polymorphisms, such as in the GSTM1 gene. nih.gov For example, diets rich in brassica vegetables have been shown to induce GST alpha and mu activity, demonstrating that external compounds can modulate this enzyme system. nih.gov Further investigation is required to determine the specific interactions between this compound derivatives and the various isoforms of GST.

Thymidylate Kinase Interaction

Derivatives of this compound have been investigated for their potential to interact with thymidylate kinase (TMK), a crucial enzyme in the DNA synthesis pathway of various pathogens. In the context of Mycobacterium tuberculosis (Mtb), the enzyme thymidylate kinase (MtbTMK) is essential for the bacterium's survival. While direct studies on this compound are limited, research on similar heterocyclic structures, such as 2-pyrazolylpyrimidinones, provides insights into potential mechanisms. Some of these compounds, which also feature a pyridine ring, have shown activity against Mtb. nih.gov The proposed mechanism involves the inhibition of MtbTMK, which disrupts the synthesis of thymidine (B127349) diphosphate, a necessary precursor for DNA replication, ultimately leading to bacterial cell death. The presence of a pyridine nitrogen is speculated to be important for hydrogen bonding interactions within the enzyme's active site. nih.gov

Molecular Mechanisms of Cellular Pathway Modulation

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory properties of indole derivatives, including those related to this compound, are often linked to their ability to modulate key inflammatory signaling pathways.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Indole compounds have been shown to suppress the activation of NF-κB. nih.govnih.gov This suppression can occur through the inhibition of IκBα kinase, which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. nih.gov As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to the downregulation of NF-κB-regulated genes involved in inflammation and apoptosis. nih.govscispace.com

COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov Certain indole derivatives have demonstrated selective inhibition of COX-2. nih.govresearchgate.net Molecular docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme. nih.govresearchgate.net For instance, some derivatives form hydrogen bonds with key amino acid residues like Tyr355 and Arg120, similar to the binding mode of known COX-2 inhibitors like indomethacin. nih.gov This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1. nih.govresearchgate.net

Mechanisms of Tubulin Polymerization Modulation

A significant mechanism of the antiproliferative activity of this compound and its derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. rsc.org